molecular formula C18H11ClN2OS2 B13819694 (5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B13819694
M. Wt: 370.9 g/mol
InChI Key: PYFLXFYZPVBLFG-DHZHZOJOSA-N
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Description

(5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde, indole-3-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

(5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-bromophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(3-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H11ClN2OS2

Molecular Weight

370.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H11ClN2OS2/c19-12-4-3-5-13(9-12)21-17(22)16(24-18(21)23)8-11-10-20-15-7-2-1-6-14(11)15/h1-10,22H/b11-8+

InChI Key

PYFLXFYZPVBLFG-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)C=N2

Origin of Product

United States

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